thiophen-3-ylmethanesulfonic acid
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Overview
Description
thiophen-3-ylmethanesulfonic acid is a heterocyclic organic compound that features a thiophene ring substituted with a methanesulfonic acid group. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics. The presence of the sulfonic acid group enhances the compound’s solubility in water, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophen-3-ylmethanesulfonic acid typically involves the sulfonation of thiophene derivatives. One common method is the reaction of thiophene with chloromethanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, ensures the removal of impurities and enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: thiophen-3-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group, altering the compound’s reactivity and properties.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups, to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
thiophen-3-ylmethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents, making them valuable in drug discovery and development.
Medicine: Some thiophene derivatives are used in the formulation of pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors, highlighting its versatility in industrial applications.
Mechanism of Action
The mechanism of action of thiophen-3-ylmethanesulfonic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, the compound can inhibit specific enzymes or receptors, leading to therapeutic effects. The sulfonic acid group enhances the compound’s ability to interact with polar and charged biomolecules, facilitating its binding to target sites.
Comparison with Similar Compounds
Thiophene-2-sulfonic acid: Another thiophene derivative with a sulfonic acid group at the 2-position.
Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 3-position.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.
Comparison: thiophen-3-ylmethanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts distinct solubility and reactivity characteristics compared to other thiophene derivatives. This uniqueness makes it particularly valuable in applications requiring high solubility and specific chemical reactivity.
Properties
IUPAC Name |
thiophen-3-ylmethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHIWZYRJCESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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